3-(2-Benzothiazolyl)-7-(diethylamino)coumarin-4-carboxylic acid
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Overview
Description
3-(2-Benzothiazolyl)-7-(diethylamino)coumarin-4-carboxylic acid is a synthetic organic compound belonging to the coumarin family Coumarins are known for their diverse biological activities and applications in various fields such as medicine, biology, and industry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Benzothiazolyl)-7-(diethylamino)coumarin-4-carboxylic acid typically involves the following steps:
Formation of the Benzothiazole Moiety: The benzothiazole ring is synthesized through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.
Coumarin Core Synthesis: The coumarin core is formed by the condensation of salicylaldehyde with a β-ketoester in the presence of a base, such as piperidine or pyridine.
Introduction of the Diethylamino Group: The diethylamino group is introduced via nucleophilic substitution, where a suitable diethylamine derivative reacts with the coumarin core.
Carboxylation: The final step involves the carboxylation of the coumarin derivative to introduce the carboxylic acid group, typically using carbon dioxide under high pressure and temperature.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the diethylamino group, leading to the formation of N-oxide derivatives.
Reduction: Reduction reactions can target the benzothiazole moiety, resulting in the formation of dihydrobenzothiazole derivatives.
Substitution: The compound can participate in electrophilic and nucleophilic substitution reactions, especially at the benzothiazole and coumarin rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like halogens (chlorine, bromine) and nucleophiles (amines, thiols) are employed under appropriate conditions (e.g., acidic or basic media).
Major Products
Oxidation: N-oxide derivatives.
Reduction: Dihydrobenzothiazole derivatives.
Substitution: Various substituted benzothiazole and coumarin derivatives.
Scientific Research Applications
3-(2-Benzothiazolyl)-7-(diethylamino)coumarin-4-carboxylic acid has a wide range of scientific research applications:
Chemistry: Used as a fluorescent probe in analytical chemistry for detecting metal ions and other analytes.
Biology: Employed in biological imaging and as a marker for studying cellular processes.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial, anticancer, and anti-inflammatory activities.
Industry: Utilized in the development of dyes, optical brighteners, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-(2-Benzothiazolyl)-7-(diethylamino)coumarin-4-carboxylic acid involves its interaction with specific molecular targets and pathways:
Fluorescent Properties: The compound’s fluorescence is due to the conjugated π-electron system in the coumarin core, which absorbs and emits light at specific wavelengths.
Biological Activity: The benzothiazole and diethylamino groups contribute to its ability to interact with biological macromolecules, such as proteins and nucleic acids, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
3-(2-Benzothiazolyl)-7-(dimethylamino)coumarin-4-carboxylic acid: Similar structure but with dimethylamino instead of diethylamino group.
3-(2-Benzothiazolyl)-7-(diethylamino)coumarin: Lacks the carboxylic acid group.
7-(Diethylamino)coumarin-3-carboxylic acid: Lacks the benzothiazole moiety.
Uniqueness
3-(2-Benzothiazolyl)-7-(diethylamino)coumarin-4-carboxylic acid is unique due to the combination of the benzothiazole moiety, diethylamino group, and carboxylic acid group, which confer distinct chemical and biological properties. This makes it a versatile compound for various applications in scientific research and industry.
Properties
IUPAC Name |
3-(1,3-benzothiazol-2-yl)-7-(diethylamino)-2-oxochromene-4-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O4S/c1-3-23(4-2)12-9-10-13-15(11-12)27-21(26)18(17(13)20(24)25)19-22-14-7-5-6-8-16(14)28-19/h5-11H,3-4H2,1-2H3,(H,24,25) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QYVYACOYVMNCMJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC2=C(C=C1)C(=C(C(=O)O2)C3=NC4=CC=CC=C4S3)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00391809 |
Source
|
Record name | 3-(2-BENZOTHIAZOLYL)-7-(DIETHYLAMINO)COUMARIN-4-CARBOXYLIC ACID | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00391809 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
394.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
136997-14-3 |
Source
|
Record name | 3-(2-BENZOTHIAZOLYL)-7-(DIETHYLAMINO)COUMARIN-4-CARBOXYLIC ACID | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00391809 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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